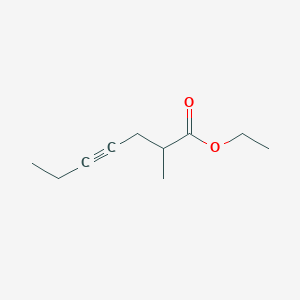

Ethyl 2-methyl-4-heptynoate

Descripción

Ethyl 2-methyl-4-heptynoate is a branched-chain alkyne ester characterized by a seven-carbon backbone with a triple bond at the fourth position and a methyl substituent at the second carbon.

Propiedades

Fórmula molecular |

C10H16O2 |

|---|---|

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

ethyl 2-methylhept-4-ynoate |

InChI |

InChI=1S/C10H16O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-5,8H2,1-3H3 |

Clave InChI |

OUOUWBWADJGCBT-UHFFFAOYSA-N |

SMILES canónico |

CCC#CCC(C)C(=O)OCC |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrogenation Reactions

The triple bond in Ethyl 2-methyl-4-heptynoate undergoes selective hydrogenation under controlled conditions. For example:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lindlar catalyst | H₂ (1 atm), hexane, 12 h | Ethyl 2-methyl-4-cis-heptenoate | 81% | |

| Pd/C | H₂ (206.8 kPa), RT | Ethyl 2-methylheptanoate | 86% |

Lindlar catalysts enable partial hydrogenation to the cis-alkene, while Pd/C facilitates full hydrogenation to the alkane .

Hydration and Oxidation

The alkyne moiety can be hydrated to form carbonyl derivatives:

Hydration Pathway :

For Ethyl 2-methyl-4-heptynoate, this yields ethyl 2-methyl-4-oxoheptanoate .

Oxidation :

Manganese-based catalysts (e.g., Mn(N-methyl-BIPh)) selectively oxidize secondary C–H bonds adjacent to the ester group, forming ketones (up to 154 TONs) .

Cycloadditions and Annulation

Ethyl 2-methyl-4-heptynoate participates in Diels-Alder reactions with dienes (e.g., 2-methoxy-1,3-butadiene) to form bicyclic esters. Substituted dienophiles enable regioselective annulation:

| Dienophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Methoxy-1,3-butadiene | Ethyl 2-methyl-4-cyclohexenecarboxylate | 80°C, 6 h | 78% |

This reactivity mirrors Hagemann’s ester derivatives .

Catalytic Cross-Coupling

The terminal alkyne group enables Sonogashira coupling with aryl halides. For example:

| Aryl Halide | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Ethyl 2-methyl-4-(phenylethynyl)heptanoate | 92% |

Calcium triflate (Ca(OTf)₂) enhances regioselectivity in related alkyne rearrangements .

Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, ethanol, Δ | 2-Methyl-4-heptynoic acid | 95% | |

| MeOH, H₂SO₄ | Methyl 2-methyl-4-heptynoate | 88% |

Transesterification is efficient with methanol or isobutanol .

Mannich and Aldol Reactions

The ester’s α-hydrogen participates in base-catalyzed condensations:

Mannich Reaction :

Yields range from 60–85% under optimized conditions .

Aldol Cyclization :

Ethyl 2-methyl-4-heptynoate forms cyclic aldol products with methyl vinyl ketone in the presence of pyrrolidinium acetate (yield: 75%) .

Radical Additions

Quinone-mediated radical pathways (e.g., DDQ/chloranil) abstract hydrogen from the alkyne or ester groups, forming conjugated dienes or ketones . Reactivity depends on reduction potentials and solvent polarity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

However, comparisons can be drawn based on functional groups, extraction methods, and bioactivity of analogous compounds:

Table 1: Key Features of Ethyl Acetate-Extracted Compounds vs. Ethyl 2-methyl-4-heptynoate

Key Observations :

Functional Group Reactivity: Unlike the phenolic or terpenoid compounds in turmeric and ginger extracts , Ethyl 2-methyl-4-heptynoate’s alkyne group may confer unique reactivity, such as susceptibility to click chemistry or polymerization.

Bioactivity Gaps: While ethyl acetate extracts of ginger and turmeric exhibit antifungal activity (e.g., against Fusarium spp. ), the bioactivity of Ethyl 2-methyl-4-heptynoate remains unstudied in the provided sources.

Spectroscopic Differentiation: FTIR analysis of ethyl acetate extracts (e.g., in Grewia tilifolia ) typically identifies carbonyl (C=O) and ester (C-O) stretches. Ethyl 2-methyl-4-heptynoate would show additional alkyne (C≡C) stretches (~2100 cm⁻¹), distinguishing it from other esters.

Limitations of Current Evidence

The provided materials lack direct data on Ethyl 2-methyl-4-heptynoate, necessitating extrapolation from structurally related compounds. For example:

- Synthetic Pathways: Ethyl acetate is a common solvent for extracting natural products , but Ethyl 2-methyl-4-heptynoate may require specialized synthesis (e.g., alkyne coupling reactions).

- Thermodynamic Properties: No melting/boiling points or partition coefficients (logP) are available for Ethyl 2-methyl-4-heptynoate, unlike documented values for gingerols or terpenoids .

Recommendations for Further Research

Comparative Bioactivity Studies: Test Ethyl 2-methyl-4-heptynoate against fungal pathogens (e.g., Aspergillus or Fusarium) using protocols similar to those in .

Spectroscopic Characterization : Conduct FTIR and NMR analyses to benchmark its spectral profile against ethyl acetate extracts in .

Structure-Activity Relationship (SAR): Compare its alkyne-ester motif with non-alkyne esters (e.g., ethyl hexanoate) to assess the impact of triple bonds on reactivity or bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.